

Spectroscopic Profile of 3-Methylpyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylpyridine 1-oxide

Cat. No.: B133942

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Methylpyridine 1-oxide** (also known as 3-picoline N-oxide), a heterocyclic compound of interest in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for **3-Methylpyridine 1-oxide** is C₆H₇NO, and its molecular weight is 109.13 g/mol .[\[1\]](#)[\[2\]](#) The spectroscopic data presented below provides the structural fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data for the isomers, 2-methylpyridine 1-oxide and 4-methylpyridine 1-oxide, are provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data of Methylpyridine 1-oxide Isomers (500 MHz, CDCl₃)[\[3\]](#)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2-Methylpyridine 1-oxide	8.29	d	1H	H-6
7.20-7.32	m	3H	H-3, H-4, H-5	
2.53	s	3H	-CH ₃	
4-Methylpyridine 1-oxide	8.13	s	2H	H-2, H-6
7.12	s	2H	H-3, H-5	
2.37	s	3H	-CH ₃	

Table 2: ¹³C NMR Spectroscopic Data of Methylpyridine 1-oxide Isomers (125 MHz, CDCl₃)[3]

Compound	Chemical Shift (δ) ppm	Assignment
2-Methylpyridine 1-oxide	148.5	C-2
138.8	C-6	
126.1	C-4	
125.5	C-5	
123.2	C-3	
17.3	-CH ₃	
4-Methylpyridine 1-oxide	138.4	C-4
138.0	C-2, C-6	
126.6	C-3, C-5	
20.1	-CH ₃	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for **3-Methylpyridine 1-oxide** would be expected to show characteristic bands for aromatic C-H stretching, C=C and C=N ring stretching, and the prominent N-O stretching vibration.

Table 3: Characteristic IR Absorption Bands for Pyridine N-Oxides

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1600-1475	Medium-Weak	Aromatic C=C and C=N Ring Stretching
~1250	Strong	N-O Stretch
900-690	Strong	Aromatic C-H Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Electron ionization (EI) is a common technique for the analysis of small organic molecules.[\[4\]](#)[\[5\]](#) The mass spectrum of **3-Methylpyridine 1-oxide** is available in the NIST WebBook.[\[6\]](#) A key fragmentation pathway for alkylpyridine N-oxides is the loss of an oxygen atom ([M-16]) or a hydroxyl radical ([M-17]).

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Methylpyridine 1-oxide**

m/z	Proposed Fragment
109	[M] ⁺ (Molecular Ion)
93	[M-O] ⁺
92	[M-OH] ⁺
78	[C ₅ H ₄ N] ⁺

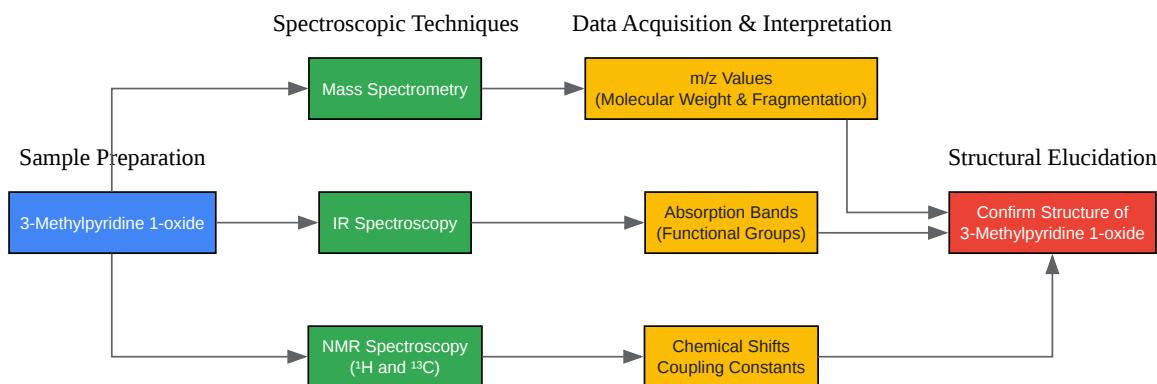
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A solution of the **3-Methylpyridine 1-oxide** sample is prepared in a deuterated solvent, typically chloroform-d (CDCl_3), at a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube. Both ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy


For a solid sample like **3-Methylpyridine 1-oxide**, an IR spectrum can be obtained using the solid film or KBr pellet method.^[7] A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer, and pressure is applied to ensure good contact. Alternatively, the sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .^[8]

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. The solid sample is introduced into the ion source via a direct insertion probe. The molecules are then bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[5] The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like **3-Methylpyridine 1-oxide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3-Methylpyridine 1-oxide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Picoline-N-oxide | C₆H₇NO | CID 13858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylpyridine N-oxide 98 1003-73-2 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. as.uky.edu [as.uky.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pyridine, 3-methyl-, 1-oxide [webbook.nist.gov]
- 7. eng.uc.edu [eng.uc.edu]
- 8. rtilab.com [rtilab.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methylpyridine 1-oxide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133942#3-methylpyridine-1-oxide-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com